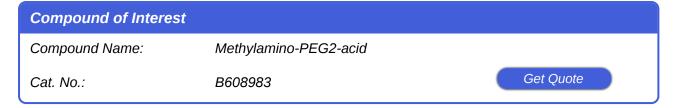


An In-depth Technical Guide to the Physical Properties of Methylamino-PEG2-acid

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of **Methylamino-PEG2-acid**, a bifunctional linker molecule commonly utilized in bioconjugation, drug delivery, and diagnostic assay development. Its structure incorporates a terminal methylamino group and a carboxylic acid, separated by a hydrophilic diethylene glycol (PEG2) spacer. This guide summarizes key quantitative data, outlines standard experimental methodologies for property determination, and illustrates a typical application workflow.

Core Physicochemical Data

The physical and chemical characteristics of **Methylamino-PEG2-acid** are critical for its handling, storage, and application in experimental settings. The data presented below has been compiled from various chemical suppliers and databases.

Summary of Physical Properties

A consolidated summary of the key quantitative and qualitative properties is provided in the table below for easy reference and comparison.



Property	Value
Molecular Formula	C6H13NO4
Molecular Weight	163.17 g/mol
CAS Number	166388-57-4
Appearance	White to off-white solid, or a colorless to yellow/brown oil/liquid
Purity	Typically ≥95% (as determined by NMR and/or LC-MS)
Solubility	Soluble in water, DMSO, DMF, and other polar organic solvents
Storage Conditions	Store at -20°C, desiccated, and protected from light

Experimental Protocols for Property Determination

The characterization of **Methylamino-PEG2-acid** relies on standard analytical chemistry techniques. While compound-specific research protocols are not typically published, the following section describes the general methodologies used to determine the properties listed above.

Determination of Purity and Identity

- Methodology: Purity and identity are commonly established using Nuclear Magnetic
 Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
 - ¹H NMR: Confirms the chemical structure by identifying the hydrogen atoms and their chemical environments. The integral of the peaks can be used to assess purity against a known standard.
 - LC-MS: This technique first separates the compound from potential impurities using liquid chromatography. The mass spectrometer then measures the mass-to-charge ratio, confirming the molecular weight of the compound (e.g., by observing the [M+H]+ ion at



m/z 164.18). The purity is often determined by the area percentage of the main peak in the chromatogram.

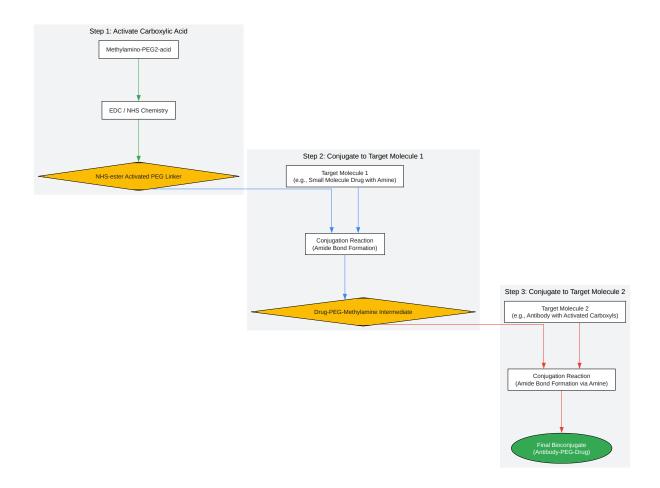
Assessment of Solubility

- Methodology: The solubility is determined by a straightforward visual assessment protocol.
 - A pre-weighed amount of **Methylamino-PEG2-acid** (e.g., 1 mg) is placed into a vial.
 - The target solvent (e.g., water, DMSO) is added incrementally (e.g., in 100 μL aliquots).
 - After each addition, the mixture is vortexed or sonicated to encourage dissolution.
 - The process is repeated until the solid is completely dissolved, and the concentration is recorded. This provides a qualitative or semi-quantitative measure of its solubility.

Workflow for Application in Bioconjugation

Methylamino-PEG2-acid is a linker designed to connect two different molecules. The workflow below illustrates its use in conjugating a protein to a small molecule drug, a common application in creating Antibody-Drug Conjugates (ADCs). The carboxylic acid and the amine group provide handles for sequential coupling reactions.





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Caption: Workflow for a two-step bioconjugation using Methylamino-PEG2-acid.



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